4-(BOC-Amino)-1-butanoylpiperidine

Description

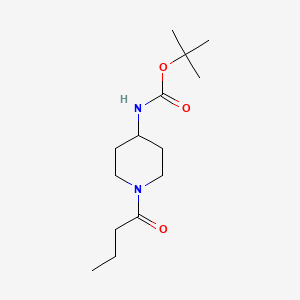

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1-butanoylpiperidin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-5-6-12(17)16-9-7-11(8-10-16)15-13(18)19-14(2,3)4/h11H,5-10H2,1-4H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQMZTLKDSRNBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCC(CC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90680496 | |

| Record name | tert-Butyl (1-butanoylpiperidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-26-3 | |

| Record name | Carbamic acid, N-[1-(1-oxobutyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (1-butanoylpiperidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Academic Research Applications of 4 Boc Amino 1 Butanoylpiperidine As a Building Block

Design and Synthesis of Complex Heterocyclic Systems

The strategic placement of a protected amine at the 4-position and a butanoyl group on the piperidine (B6355638) nitrogen endows 4-(BOC-Amino)-1-butanoylpiperidine with a unique combination of reactivity and functionality. This makes it a valuable precursor for the synthesis of a variety of complex heterocyclic systems. While direct literature on the use of this compound is limited, its synthetic potential can be inferred from the extensive research on its close analog, 4-amino-1-Boc-piperidine. The butanoyl group can influence the solubility, reactivity, and pharmacokinetic properties of the final compounds, offering a handle for fine-tuning molecular characteristics.

The synthesis of substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. In this context, derivatives of 4-aminopiperidine (B84694) can be elaborated into precursors for pyrazole (B372694) synthesis. For instance, a synthetic route to novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates has been developed. smolecule.comcaymanchem.com This methodology involves the conversion of piperidine-4-carboxylic acid into a β-keto ester, which is then transformed into a β-enamino diketone. Subsequent reaction with various hydrazines yields the desired pyrazole derivatives. smolecule.comcaymanchem.com

Extrapolating from this, this compound could be utilized to generate a similar β-enamino ketone precursor. The presence of the N-butanoyl group would be maintained throughout the synthesis, leading to N-butanoyl-functionalized piperidinyl pyrazoles. This butanoyl moiety could serve as a point for further derivatization or to modulate the biological activity of the resulting pyrazole-containing compounds. Pyrazole derivatives are known to exhibit a wide range of biological activities, and the incorporation of the N-butanoylpiperidine scaffold could lead to novel compounds with unique pharmacological profiles. orgsyn.orggoogle.comnih.gov

A plausible synthetic approach is outlined below:

| Step | Reactant | Reagent/Condition | Product |

| 1 | This compound | Conversion to a suitable keto-ester | Corresponding β-keto ester |

| 2 | β-keto ester from Step 1 | N,N-dimethylformamide dimethyl acetal | β-enamino diketone |

| 3 | β-enamino diketone from Step 2 | Substituted hydrazines | N-butanoyl-piperidinyl pyrazole |

This table illustrates a generalized pathway and highlights the potential of this compound in generating a library of substituted pyrazoles.

Triazine and pyrimidine (B1678525) derivatives are another important class of heterocycles with diverse applications in medicinal chemistry. The synthesis of these heterocycles often involves the reaction of amines with suitable precursors. For example, piperidine-substituted triazine derivatives have been synthesized using 4-amino-1-Boc-piperidine as a starting material. Similarly, piperidinylamino-diarylpyrimidine derivatives have been developed as potent inhibitors of HIV-1 non-nucleoside reverse transcriptase.

The amino group of this compound, after deprotection of the BOC group, can act as a nucleophile to react with precursors like cyanuric chloride (for triazines) or substituted pyrimidines (for pyrimidine derivatives). The N-butanoyl group would remain intact, providing a lipophilic handle that can influence the binding affinity and selectivity of the final compounds. The synthesis of pyrimido[1,2-a] smolecule.comnih.govlongdom.orgtriazines, for example, can be achieved through the reaction of 2-aminopyrimidines with various reagents. chemicalbook.com A deprotected derivative of this compound could potentially be used as the aminopyrimidine component in such reactions.

The general synthetic strategies are summarized in the following table:

| Heterocycle | Precursor 1 | Precursor 2 | Resulting Scaffold |

| Triazine | Deprotected 4-amino-1-butanoylpiperidine | Cyanuric chloride or substituted triazine | 1-Butanoyl-4-(triazinylamino)piperidine |

| Pyrimidine | Deprotected 4-amino-1-butanoylpiperidine | Dihalopyrimidine or similar precursor | 1-Butanoyl-4-(pyrimidinylamino)piperidine |

Development of Chemical Probes and Research Tools for Biological Investigations

Chemical probes are essential tools for elucidating biological pathways and validating novel drug targets. longdom.orgresearchgate.net Piperidine-based scaffolds are frequently employed in the design of such probes due to their ability to interact with a wide range of biological targets. The development of selective chemical probes often requires a careful balance of potency, selectivity, and appropriate physicochemical properties to ensure their utility in cellular and in vivo studies. longdom.orgresearchgate.net

This compound provides a versatile platform for the development of chemical probes. The BOC-protected amine can be deprotected to allow for the attachment of reporter groups, such as fluorophores or biotin, or for conjugation to other molecular fragments. The N-butanoyl group can serve to modulate the lipophilicity and cell permeability of the probe, which are critical parameters for its biological performance.

For instance, fluorescent ligands based on an N-butyl-spiro[isobenzofuran-piperidine] scaffold have been developed as high-affinity probes for sigma receptors. acs.org This highlights the utility of N-alkylated piperidines in probe design. Similarly, this compound could be elaborated into probes for various targets. The butanoyl group could potentially mimic the interactions of longer alkyl chains found in some endogenous ligands or contribute to favorable binding interactions within a target's active site.

Exploration of Chemical Space using Piperidine Scaffolds

The systematic exploration of chemical space around a privileged scaffold like piperidine is a cornerstone of modern drug discovery. This compound is an excellent starting point for such explorations due to its inherent functionalities that allow for diverse chemical modifications.

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. google.com This approach involves screening small, low-molecular-weight fragments that can be elaborated into more potent and selective drug candidates. The piperidine ring itself is a common fragment in many approved drugs.

This compound can be considered a decorated fragment. The BOC-protected amine and the butanoyl group provide vectors for chemical elaboration. The deprotected amine can be acylated, alkylated, or used in various coupling reactions to introduce a wide range of substituents. The butanoyl group, while less reactive, can be modified, for example, by introducing functionality on the butyl chain, to explore the chemical space around the piperidine nitrogen. This allows for the generation of a diverse library of compounds based on the 4-amino-1-butanoylpiperidine scaffold.

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of a lead compound. The derivatization of a central scaffold is a key component of SAR studies. google.com this compound offers multiple points for derivatization to systematically probe the SAR of a compound series.

The following table outlines potential derivatization strategies for SAR studies starting from this compound:

| Position of Derivatization | Chemical Modification | Purpose of Modification in SAR |

| 4-Amino group (after deprotection) | Acylation with various carboxylic acids | Explore the influence of different amide substituents on activity. |

| Reductive amination with aldehydes/ketones | Introduce diverse alkyl and aryl groups to probe steric and electronic requirements. | |

| Sulfonylation with sulfonyl chlorides | Investigate the impact of sulfonamide groups on binding and properties. | |

| N-Butanoyl group | Modification of the butyl chain (e.g., introduction of unsaturation, branching, or functional groups) | Study the effect of lipophilicity and shape of the N-substituent on activity. |

| Replacement of the butanoyl group with other acyl groups | Determine the optimal acyl group for target engagement. |

Through such systematic modifications, researchers can gain valuable insights into the key structural features required for biological activity, guiding the design of more potent and selective compounds.

Analytical and Characterization Methodologies for Academic Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide a detailed picture of the molecular architecture of 4-(BOC-Amino)-1-butanoylpiperidine, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N)

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.

¹H NMR spectroscopy for this compound would be expected to show distinct signals for each set of non-equivalent protons. The protons of the tert-butyl group (BOC) would appear as a characteristic singlet at approximately 1.4 ppm. The protons on the piperidine (B6355638) ring would present as a series of multiplets, with those adjacent to the amide nitrogen (H2, H6) shifted downfield (in the range of 3.0-4.5 ppm) compared to the other ring protons. The protons of the butanoyl chain would show characteristic patterns: a triplet for the terminal methyl (CH₃) group around 0.9 ppm, a sextet for the adjacent methylene (B1212753) (CH₂) group, and a triplet for the methylene group next to the carbonyl, typically found around 2.3 ppm. The proton on the nitrogen of the BOC-carbamate would likely appear as a broad singlet. rasayanjournal.co.inrsc.org

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. The spectrum would clearly show the two carbonyl carbons: the amide carbonyl of the butanoyl group expected around 172 ppm and the carbamate (B1207046) carbonyl of the BOC group around 155 ppm. The quaternary carbon of the BOC group would be found near 80 ppm, and the methyl carbons of the BOC group near 28 ppm. The carbons of the piperidine ring and the butanoyl chain would appear in the aliphatic region of the spectrum. mdpi.comrasayanjournal.co.inrsc.org

¹⁵N NMR spectroscopy, while less common, would definitively show two nitrogen signals, corresponding to the amide nitrogen within the piperidine ring and the carbamate nitrogen of the BOC group, confirming their distinct electronic environments. mdpi.comipb.pt

Expected NMR Data for this compound

| Atom | ¹H NMR Expected Chemical Shift (δ, ppm) | ¹³C NMR Expected Chemical Shift (δ, ppm) |

|---|---|---|

| Butanoyl CH₃ | ~0.9 (triplet) | ~14 |

| Butanoyl CH₂ | ~1.6 (sextet) | ~19 |

| Butanoyl CH₂CO | ~2.3 (triplet) | ~36 |

| Piperidine H2ax, H6ax | ~3.0-3.5 (multiplet) | ~40-45 |

| Piperidine H2eq, H6eq | ~4.0-4.5 (multiplet) | ~40-45 |

| Piperidine H3, H5 (axial & equatorial) | ~1.2-2.0 (multiplet) | ~32 |

| Piperidine H4 | ~3.6-4.1 (multiplet) | ~49 |

| BOC C(CH₃)₃ | ~1.4 (singlet) | ~28 |

| BOC NH | Broad singlet | - |

| Amide C=O | - | ~172 |

| BOC C=O | - | ~155 |

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Compound Identification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule. For this compound, with a molecular formula of C₁₄H₂₆N₂O₃, the expected monoisotopic mass would be calculated with high precision. HRMS analysis would provide an experimental mass value that matches this theoretical value to within a few parts per million (ppm), unequivocally confirming the molecular formula. rsc.orgmdpi.comrsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that separates the compound from potential impurities before it enters the mass spectrometer. This is essential for purity assessment. The mass spectrometer provides the mass-to-charge ratio of the eluting peaks, allowing for the identification of the main product and any synthesis-related byproducts or degradation products. nih.govpolicija.si

Infrared (IR) Spectroscopy for Functional Group Characterization

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands.

Expected IR Absorption Bands

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

|---|---|

| N-H Stretch (carbamate) | ~3350 |

| C-H Stretch (aliphatic) | ~2850-2950 |

| C=O Stretch (carbamate, BOC) | ~1680-1700 |

| C=O Stretch (amide) | ~1630-1650 |

| N-H Bend (carbamate) | ~1520 |

The presence of two distinct carbonyl peaks is a key diagnostic feature, one for the amide and one for the BOC-protecting group. The N-H stretch from the carbamate group would also be a prominent feature. mdpi.comresearchgate.net

Powder X-Ray Diffraction (PXRD) for Crystalline Structure Analysis

If this compound is isolated as a crystalline solid, Powder X-Ray Diffraction (PXRD) can be used to analyze its long-range molecular order. The resulting diffraction pattern is a unique fingerprint for a specific crystalline form, or polymorph. While specific PXRD data for this compound are not available, this technique would be the definitive method for solid-state characterization, distinguishing between different crystal packing arrangements which can influence physical properties like solubility and stability.

Chromatographic Analysis for Purity and Compound Isolation

Chromatography is indispensable for both the purification of the final compound and the analytical determination of its purity.

Preparative and Analytical High-Performance Liquid Chromatography (HPLC)

Analytical High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final compound. A reversed-phase C18 column is typically used with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as formic acid or trifluoroacetic acid to improve peak shape. policija.sinih.gov Purity is determined by integrating the peak area at a suitable UV wavelength (e.g., 210-220 nm), with a purity level of >95% being common for research-grade materials. nih.gov

Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to purify larger quantities of the compound. This method is employed when exceptionally high purity is required, effectively separating the target molecule from any closely related impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile or Derivatized Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying components of a mixture. For a compound like this compound, direct GC-MS analysis can be challenging due to the presence of the tert-butoxycarbonyl (BOC) protecting group. The BOC group is known to be thermally labile and can decompose in the high-temperature environment of the GC injection port, leading to the formation of multiple products and making accurate quantification and identification difficult. nih.gov Pyrolysis of BOC-protected amines in the GC inlet can lead to the loss of the protecting group, resulting in the detection of the corresponding unprotected amine alongside the intact molecule. nih.gov

To overcome these challenges and ensure the compound is amenable to GC analysis, chemical derivatization is often employed. sigmaaldrich.comresearchgate.netjfda-online.com Derivatization modifies the analyte to increase its volatility and thermal stability. sigmaaldrich.comspectroscopyonline.com Common derivatization strategies for compounds containing amine and amide functionalities include silylation and acylation.

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen on the secondary amine (after BOC removal) or any other reactive sites with a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity and increases the volatility of the analyte. sigmaaldrich.com

Acylation: Reagents like pentafluoropropionic anhydride (B1165640) (PFP) can be used to introduce fluoroacyl groups. This not only improves volatility but also enhances detection sensitivity, particularly for electron capture detection or mass spectrometry. jfda-online.comnih.gov

Once derivatized, the product can be analyzed using a standard GC-MS system. The mass spectrometer fragments the ionized molecules in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint for identification. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the tert-butyl group (57 Da) and isobutylene (B52900) (56 Da) from the BOC moiety, as well as fragmentation of the piperidine ring and butanoyl chain.

Below is a table outlining typical, hypothetical GC-MS parameters for the analysis of a derivatized analogue of the target compound.

| Parameter | Condition | Purpose |

|---|---|---|

| GC Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar | Provides good separation for a wide range of semi-volatile organic compounds. redalyc.org |

| Injector Temperature | 250-280 °C | Ensures rapid volatilization of the sample. nih.govpolicija.si |

| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min | Inert gas to carry the sample through the column. rsc.org |

| Oven Temperature Program | Initial 100 °C, ramp at 10 °C/min to 300 °C, hold for 5 min | Separates compounds based on their boiling points and interactions with the stationary phase. |

| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible fragmentation patterns. researchgate.net |

| MS Scan Range | 50-550 amu | Covers the expected mass range of the parent ion and its fragments. policija.si |

Determination of Stereochemical Purity

The stereochemical purity of a chiral compound is a critical quality attribute, as different enantiomers can exhibit distinct biological activities. americanpharmaceuticalreview.com If this compound is synthesized from chiral precursors or via a method that could induce chirality, it is crucial to determine its enantiomeric composition.

Optical Rotation Measurements

Optical rotation is a fundamental technique for characterizing chiral molecules. A pure enantiomer will rotate the plane of polarized light by a specific, measurable amount. This physical constant, known as the specific rotation ([α]), is measured using a polarimeter. rsc.org

The specific rotation is typically reported at a defined temperature (e.g., 20°C) and wavelength (usually the sodium D-line, 589 nm), with the concentration and solvent specified. For instance, the specific rotation for a related chiral compound, methyl (S)-2-[(4-Boc-amino)piperidin-1-yl]propanoate, was reported as [α]D20 = -19.4° in methanol, while its (R)-enantiomer exhibited a value of +19.5°. rsc.org

While optical rotation can confirm the presence of a single enantiomer in excess and provide a measure of its purity (enantiomeric excess), it is generally not as precise as chromatographic methods for accurate quantification, especially for samples with low enantiomeric excess.

Chiral Chromatography (HPLC/GC)

Chiral chromatography is the most widely used and accurate method for separating and quantifying enantiomers. americanpharmaceuticalreview.comgcms.cz This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile method for enantiomeric separation. americanpharmaceuticalreview.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for a broad range of compounds. phenomenex.com These phases create "chiral pockets" where analytes can partition, and subtle differences in the fit and interaction of each enantiomer lead to separation. phenomenex.com Another class of effective CSPs is based on macrocyclic glycopeptides (e.g., teicoplanin, vancomycin), which offer unique selectivity for N-blocked amino acids and related structures. sigmaaldrich.com Separations can be performed in either normal-phase (e.g., hexane/ethanol) or reversed-phase (e.g., acetonitrile/water with buffers) modes. sigmaaldrich.com

Gas Chromatography (GC): Chiral GC is also a viable option, particularly for volatile compounds or those that can be readily derivatized. gcms.cz Chiral GC columns typically incorporate a chiral selector, such as a derivatized cyclodextrin (B1172386), into the polysiloxane stationary phase. The enantiomers form transient, diastereomeric inclusion complexes with the cyclodextrin cavity, resulting in different retention times. gcms.cz

An alternative approach involves derivatizing the racemic mixture with a pure chiral derivatizing agent (e.g., Mosher's acid chloride) to form a pair of diastereomers. google.com These diastereomers have different physical properties and can be separated on a standard, achiral chromatography column. jfda-online.comresearchgate.net

The following table summarizes typical conditions that could be adapted for the chiral separation of this compound based on methodologies for similar compounds.

| Parameter | Chiral HPLC Condition | Chiral GC Condition |

|---|---|---|

| Column (CSP) | Polysaccharide-based (e.g., CHIRALPAK® series) or Macrocyclic Glycopeptide (e.g., CHIROBIOTIC™ T) | Cyclodextrin-based (e.g., Varian CP-Chirasil-DEX CB) beilstein-journals.org |

| Mobile/Carrier | Normal Phase: Hexane/Isopropanol (e.g., 90:10 v/v) or Reversed Phase: Acetonitrile/Ammonium (B1175870) Acetate Buffer | Carrier Gas: Helium or Hydrogen |

| Flow Rate/Program | 1.0 mL/min (Isocratic) | Temperature programmed run (e.g., 100-200°C) |

| Detection | UV (e.g., 220 nm) or Mass Spectrometry (LC-MS) | Flame Ionization Detector (FID) or Mass Spectrometry (GC-MS) |

| Reference | sigmaaldrich.comrsc.org | gcms.czbeilstein-journals.org |

Computational and Theoretical Investigations of Piperidine Based Compounds

Molecular Modeling and Conformational Analysis

The three-dimensional arrangement of atoms, or conformation, of a molecule is critical to its function and reactivity. For N-acylpiperidines, including 4-(BOC-Amino)-1-butanoylpiperidine, the piperidine (B6355638) ring is not static but exists in a dynamic equilibrium between several conformations, primarily the chair and boat forms.

The acylation of the piperidine nitrogen introduces a partial double-bond character to the N-C(O) bond due to amide resonance. researchgate.netnih.gov This planarity creates what is known as pseudoallylic strain, which significantly influences the conformational preference of substituents on the ring. researchgate.netnih.gov In the case of this compound, the piperidine ring predominantly adopts a chair conformation. The large tert-butoxycarbonyl (BOC) amino group at the C4 position generally prefers an equatorial orientation to minimize steric hindrance.

However, the N-acyl group complicates the simple chair model. Studies on related N-acylpiperidines have shown that the energy difference between chair and twist-boat conformations can be small, and in some cases, the twist-boat form can be significantly populated. researchgate.netacs.org For N-acylpiperidines with a substituent at the 2-position, the twist-boat conformation is calculated to be only about 1.5 kcal/mol less favorable than the chair form. researchgate.netnih.govacs.org While this compound lacks a 2-substituent, the interplay between the N-butanoyl group and the C4 substituent still dictates a complex conformational landscape. Molecular mechanics and quantum mechanics (QM) calculations are essential tools to determine the relative energies of these conformers. For instance, QM calculations on 2-methyl-N-acylpiperidines show a strong preference for the axial orientation of the 2-methyl group, with a calculated free energy difference (ΔG) of up to -3.2 kcal/mol compared to the equatorial conformer. researchgate.netnih.gov

| Compound Derivative | Favored Conformer | Calculated Energy Difference (ΔG, kcal/mol) | Reference |

|---|---|---|---|

| 1-(2-methyl-1-piperidyl)ethanone | Axial 2-methyl | -3.2 | nih.gov |

| N-acylpiperidines (2-substituted) | Chair vs. Twist-Boat | ~1.5 (Chair favored) | researchgate.netnih.gov |

| 4-substituted piperidinium (B107235) salts (polar substituents) | Axial stabilization upon protonation | ~0.7-0.8 | nih.gov |

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Properties

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. It provides deep insights into reaction mechanisms, transition states, and electronic properties like charge distribution and molecular orbital energies.

For this compound, DFT calculations can elucidate several key aspects. One area of interest is the rotational barrier of the amide bond (N-C(O)). acs.orgacs.orgresearchgate.net This rotation is often restricted, leading to distinct E/Z rotamers that can have different biological activities and chemical reactivities. acs.orgacs.org DFT modeling can predict the energy barriers between these rotamers and how substituents on the piperidine ring or the acyl chain influence this equilibrium. acs.orgacs.org

DFT is also crucial for studying reaction mechanisms. For example, in the synthesis of piperidine derivatives, DFT can model the transition states of cyclization reactions or functionalization steps, helping to explain observed regioselectivity and stereoselectivity. acs.org In the palladium-catalyzed C-H arylation of piperidines, DFT calculations revealed that the reductive elimination step is turnover-limiting and has a high energetic barrier, explaining the challenges in achieving high conversion rates. acs.org Similarly, DFT studies on the deprotection of BOC-protected amines using catalysts like iron(III) can rationalize the reaction's efficiency and selectivity by analyzing the interaction between the metal catalyst and the BOC group.

Furthermore, DFT calculations provide information on electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of a molecule's chemical reactivity and stability. frontiersin.orgorgchemres.org For this compound, these calculations can predict sites susceptible to nucleophilic or electrophilic attack, guiding synthetic modifications.

| Application | Key Findings/Insights | Relevant Compounds | Reference |

|---|---|---|---|

| Amide Bond Rotation | Non-covalent interactions alter the E:Z amide equilibrium. | 5-acyl-6,7-dihydrothieno[3,2-c]pyridines | acs.orgacs.org |

| Reaction Mechanism (C-H Arylation) | Identified turnover-limiting reductive elimination step. | Piperidine 3-carboxamides | acs.org |

| Reactivity of Cyclic Sulfamidates | N-acyl group induces a reactive twisted conformation. | N-Boc-dioxathiazinanes | clockss.org |

In Silico Screening and Design of Novel Scaffolds and Precursors

The scaffold of this compound is a valuable starting point for the design of new biologically active molecules. In silico screening techniques allow for the rapid evaluation of large virtual libraries of compounds against a specific biological target, saving time and resources in the drug discovery process. clinmedkaz.orgnih.gov

The process often begins with the development of a pharmacophore model. A pharmacophore represents the three-dimensional arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific receptor. nih.govacs.orgacs.org For instance, pharmacophore models have been successfully developed for piperidine-based CCR5 antagonists, which are used as anti-HIV agents. nih.govacs.orgacs.org These models, consisting of features like hydrogen bond acceptors and hydrophobic groups, can then be used as 3D queries to search databases for new potential inhibitors. acs.org

Once potential hits are identified, molecular docking is used to predict the binding mode and affinity of the designed compounds within the active site of the target protein. shd-pub.org.rsscispace.com This technique was used to identify N-(4-piperidinylmethyl)amine derivatives as dual binders for c-myc and c-Kit G-quadruplexes, which are targets in cancer therapy. scispace.com The this compound scaffold can be computationally modified with various substituents, and the resulting virtual library can be screened against targets like kinases, proteases, or G-protein coupled receptors to identify promising new drug candidates. shd-pub.org.rstandfonline.com

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful in silico tool. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. tandfonline.comnih.govresearchgate.netnih.gov These models, built using descriptors that quantify physicochemical properties of the molecules, can predict the activity of newly designed compounds based on the this compound framework. nih.govnih.gov

| Target | In Silico Method | Designed Scaffold/Derivative | Key Finding | Reference |

|---|---|---|---|---|

| CCR5 (HIV) | Pharmacophore Modeling | Piperidine-4-carboxamides | Designed potent inhibitors with IC₅₀ values in the nanomolar range. | nih.gov |

| Akt1 (Cancer) | QSAR | Furan-pyrazole piperidine derivatives | Developed predictive models (r² up to 0.832) to guide design of new potent candidates. | tandfonline.comnih.gov |

| c-myc/c-Kit G-quadruplexes (Cancer) | Virtual Screening & Docking | N-(4-piperidinylmethyl)amine derivatives | Identified novel dual binders from a large compound library. | scispace.com |

Prediction of Reactivity and Selectivity in Synthetic Transformations

Computational methods are increasingly used to predict the outcome of chemical reactions, guiding the development of efficient and selective synthetic routes. acs.org For a molecule like this compound with multiple potentially reactive sites, predicting reactivity and selectivity is crucial for its successful chemical manipulation.

Theoretical calculations can predict the site-selectivity of C-H functionalization reactions. For example, controlling whether a reaction occurs at the C2, C3, or C4 position of the piperidine ring is a significant synthetic challenge. researchgate.net Computational studies have shown that the choice of catalyst and the nature of the nitrogen protecting group can direct the functionalization to a specific position. researchgate.net DFT calculations can model the transition states for reactions at different positions, and the calculated activation energies can predict the most likely product. acs.org

Similarly, computational models can predict stereoselectivity. In reactions that create new chiral centers on the piperidine ring, theoretical calculations can determine the relative energies of the transition states leading to different stereoisomers. This information is invaluable for designing asymmetric syntheses.

The reactivity of the functional groups themselves can also be predicted. The butanoyl group on the nitrogen and the BOC-protected amine at C4 have distinct chemical properties. Computational analysis can predict their relative reactivity towards various reagents, enabling selective transformations. For instance, DFT calculations can model the conditions required for the selective cleavage of the BOC group without affecting the amide bond or other parts of the molecule. This predictive power accelerates the optimization of reaction conditions and the development of novel synthetic methodologies for piperidine-based compounds. chemrxiv.org

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(BOC-Amino)-1-butanoylpiperidine to achieve high purity?

- Methodological Answer : The synthesis typically involves BOC protection/deprotection steps. For example, trifluoroacetic acid (TFA) in dichloromethane (DCM) effectively removes the BOC group under inert atmospheres (e.g., argon). Post-reaction, residual TFA is evaporated, and the product is neutralized with dilute HCl. Purification via column chromatography (e.g., silica gel) or recrystallization yields ≥95% purity. Critical parameters include reaction time (monitored via TLC) and solvent ratios .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- GC-MS : Use split injection (1:50) with RT locking (e.g., tetracosane at 9.258 min) to confirm molecular weight and fragmentation patterns .

- FTIR-ATR : Scan 4000–400 cm⁻¹ to identify BOC carbonyl stretches (~1680–1720 cm⁻¹) and piperidine ring vibrations .

- HPLC-TOF : Validate purity (≥98%) by comparing theoretical (276.1838) and observed masses (Δppm <2) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at -20°C in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the BOC group. Stability studies indicate ≥5-year integrity under these conditions. Avoid exposure to moisture or strong acids/bases .

Advanced Research Questions

Q. How can researchers reconcile contradictory spectroscopic data (e.g., GC-MS vs. NMR) when characterizing derivatives?

- Methodological Answer : Cross-validate using complementary techniques:

- NMR : Detect residual solvents (e.g., DCM at 5.3 ppm in ¹H NMR) or incomplete deprotection (e.g., BOC signals at 1.4 ppm).

- GC-MS/IR : Identify co-eluting impurities via isotopic patterns or unresolved peaks. Adjust chromatographic conditions (e.g., gradient elution) to enhance resolution .

Q. What mechanistic insights exist for the degradation of this compound under acidic conditions?

- Methodological Answer : Acidic hydrolysis primarily targets the BOC group, generating tert-butyl cations and CO₂. Kinetic studies (e.g., pH-rate profiling) reveal pseudo-first-order kinetics. Use LC-MS to monitor degradation products (e.g., 1-butanoylpiperidine) and optimize pH during synthesis .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.